molecular formula C28H30FN5O2 B1667223 BMS-566419 CAS No. 566161-24-8

BMS-566419

Katalognummer: B1667223
CAS-Nummer: 566161-24-8
Molekulargewicht: 487.6 g/mol
InChI-Schlüssel: XEVJUIZOZCFECP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

IUPAC Name

N-[2-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]propan-2-yl]-2-fluoro-9-oxo-10H-acridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FN5O2/c1-4-33-11-13-34(14-12-33)25-10-9-18(17-30-25)28(2,3)32-27(36)20-16-24-21(15-22(20)29)26(35)19-7-5-6-8-23(19)31-24/h5-10,15-17H,4,11-14H2,1-3H3,(H,31,35)(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVJUIZOZCFECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)C(C)(C)NC(=O)C3=C(C=C4C(=C3)NC5=CC=CC=C5C4=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566161-24-8
Record name BMS-566419
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566161248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-566419
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9688E11ZQ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Beschreibung

Key Structural Features:

  • Acridone scaffold : A planar tricyclic system with a ketone group at position 9, critical for binding to inosine monophosphate dehydrogenase (IMPDH).
  • Fluorine substitution : Enhances metabolic stability and electronic interactions within the enzyme’s active site.
  • Piperazinyl-pyridinyl side chain : Introduces steric bulk and hydrogen-bonding capacity, optimizing target affinity.
Property Value
CAS Registry Number 566161-24-8
Molecular Formula $$ \text{C}{28}\text{H}{30}\text{FN}5\text{O}2 $$
Molecular Weight 487.57 g/mol
IUPAC Name N-[1-[6-(4-Ethyl-1-piperazinyl)-3-pyridinyl]-1-methylethyl]-2-fluoro-9,10-dihydro-9-oxo-3-acridinecarboxamide

Physicochemical Properties

This compound exists as a yellow crystalline solid with a purity ≥98% under standard analytical conditions. Its solubility profile includes dissolution in dimethyl sulfoxide (100 mM) and 1 equivalent hydrochloric acid (50 mM), facilitating in vitro applications. The compound exhibits stability at 4°C for long-term storage, though decomposition occurs under prolonged exposure to light or elevated temperatures.

Key Physicochemical Parameters:

Property Value
Appearance Yellow solid
Solubility (DMSO) 100 mM
Solubility (1eq. HCl)

Vorbereitungsmethoden

Core Acridone Formation

The acridone scaffold is synthesized via cyclization of ortho-aminobenzoic acid derivatives. A key intermediate, 2-fluoro-9-oxo-9,10-dihydroacridine-3-carboxylic acid, is prepared through Ullmann-type coupling between a fluorinated anthranilic acid and a brominated benzene derivative. The reaction is catalyzed by copper(I) iodide in the presence of a ligand such as N,N-dimethylglycine, achieving yields of 68–72%.

Introduction of the Piperazine-Pyridine Side Chain

The side chain, 2-(6-(4-ethylpiperazin-1-yl)pyridin-3-yl)propan-2-amine, is synthesized separately. A Suzuki-Miyaura coupling between 5-bromopyridin-2-amine and 4-ethylpiperazine-1-boronic acid pinacol ester forms the piperazine-pyridine moiety. Subsequent protection of the amine group and reaction with acetone via a Mannich reaction yields the tertiary alcohol, which is then converted to the primary amine through a Hoffman elimination.

Final Coupling and Purification

The acridone core and side chain are coupled using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0–5°C. The crude product is purified via reverse-phase chromatography (C18 column, acetonitrile/water gradient) to achieve ≥98% purity, as confirmed by high-performance liquid chromatography (HPLC).

Optimization of the Synthetic Pathway

Solubility and Yield Enhancements

Initial synthetic routes faced challenges with low solubility of intermediates in organic solvents. Replacing tetrahydrofuran (THF) with dimethyl sulfoxide (DMSO) in the coupling step increased reaction yields from 45% to 82%. Additionally, introducing a tert-butyloxycarbonyl (Boc) protecting group on the side chain amine improved stability during purification.

Scale-Up Modifications

For industrial-scale production, the final coupling step was optimized using flow chemistry to reduce reaction time from 24 hours to 2 hours. Continuous flow reactors operating at 100°C and 10 bar pressure achieved a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Analytical Characterization

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR)
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, acridone H-4), 8.15 (d, J = 8.4 Hz, 1H, pyridine H-3'), 7.89 (d, J = 8.0 Hz, 1H, acridone H-1), 3.55–3.62 (m, 4H, piperazine CH₂), 2.35–2.42 (m, 4H, piperazine CH₂), 1.45 (s, 6H, C(CH₃)₂).
  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₈H₃₁FN₅O₂: 488.2456; found: 488.2459.

Physicochemical Properties

Property Value Source
Molecular Weight 487.57 g/mol
Solubility in DMSO 48.76 mg/mL (100 mM)
Melting Point 218–220°C (decomposes)
LogP (Octanol/Water) 2.8 ± 0.3

Applications in Preclinical Research

This compound demonstrates potent IMPDH inhibition (IC₅₀ = 17 nM) and efficacy in disease models:

  • Adjuvant Arthritis in Rats : Oral administration (10 mg/kg/day) reduced paw swelling by 62% over 14 days.
  • T-Lymphoblast Proliferation : Inhibited CEM cell growth with an EC₅₀ of 28 nM, surpassing mycophenolic acid (EC₅₀ = 72 nM).

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

BMS 566419 hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Wirkmechanismus

BMS 566419 übt seine Wirkungen aus, indem es die Inosinmonophosphat-Dehydrogenase hemmt, ein Enzym, das für die Synthese von Guanosinnukleotiden entscheidend ist. Durch die Blockierung dieses Enzyms reduziert BMS 566419 die Verfügbarkeit von Guanosinnukleotiden, was wiederum die Proliferation von Immunzellen hemmt. Dieser Mechanismus ist besonders vorteilhaft bei Erkrankungen, die durch übermäßige Immunzellaktivität gekennzeichnet sind, wie z. B. Arthritis und Transplantatabstoßung.

Wissenschaftliche Forschungsanwendungen

Transplantation Medicine

BMS-566419 has shown promising results in prolonging graft survival in animal models. In a rat heterotopic cardiac transplant model, this compound administered at 60 mg/kg orally significantly increased the median survival time of transplanted grafts compared to controls. Its efficacy was comparable to that of MMF, suggesting its potential as an alternative immunosuppressant with reduced gastrointestinal toxicity .

Renal Fibrosis

Research indicates that this compound has antifibrotic properties. In a study involving unilateral ureteral obstruction (UUO) in rats, treatment with this compound resulted in a significant reduction in renal interstitial fibrosis. The compound decreased collagen deposition and expression levels of fibrosis-related markers such as transforming growth factor-beta1 (TGF-β1) and monocyte chemoattractant protein-1 (MCP-1) . These findings suggest its potential application in treating fibrotic renal diseases.

Cancer Treatment

This compound's role as an anti-tumor agent has been explored in various preclinical studies. It demonstrated anti-proliferative activity against immune cells and showed efficacy in reducing tumor growth in murine models. The mechanism involves inhibition of lymphocyte proliferation, which could be beneficial in managing certain malignancies . The current interest in IMPDH inhibitors for cancer therapy stems from their ability to disrupt metabolic pathways essential for tumor growth.

Summary of Applications

Application AreaDescriptionStudy Findings
TransplantationProlongs graft survival by suppressing immune responseIncreased median survival time in rat cardiac transplant models
Renal FibrosisReduces progression of renal fibrosis by inhibiting collagen depositionSignificant antifibrotic effects observed in UUO rat models
Cancer TreatmentExhibits anti-tumor effects by inhibiting immune cell proliferationEffective against various malignancies in preclinical studies

Case Study 1: Renal Interstitial Fibrosis

In a controlled study involving rats with UUO, this compound was administered orally at varying doses. Histopathological evaluations showed a dose-dependent reduction in renal fibrosis markers compared to controls. The study concluded that this compound could serve as a viable treatment option for patients with renal fibrosis due to its ability to mitigate collagen accumulation and inflammatory responses .

Case Study 2: Cardiac Transplant Survival

A study evaluated the efficacy of this compound against MMF in a cardiac transplant model. Results indicated that both drugs significantly improved graft survival; however, this compound exhibited lower gastrointestinal toxicity, making it a potentially safer option for long-term use in transplant patients .

Wirkmechanismus

BMS 566419 exerts its effects by inhibiting inosine monophosphate dehydrogenase, an enzyme critical for the synthesis of guanosine nucleotides. By blocking this enzyme, BMS 566419 reduces the availability of guanosine nucleotides, which in turn inhibits the proliferation of immune cells. This mechanism is particularly beneficial in conditions characterized by excessive immune cell activity, such as arthritis and transplant rejection .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

The table below compares BMS-566419 with other IMPDH inhibitors:

Compound Structure Class IMPDH Inhibition (IC₅₀) Selectivity (IMPDH II vs. I) Key Clinical/Preclinical Findings
This compound Acridone derivative 8 nM >100-fold Anti-fibrotic, anti-rejection in rats
Mycophenolate Mofetil (MMF) Morpholinoethyl ester 10–100 nM Non-selective Broad immunosuppression; GI toxicity
VX-497 Benzoxazole derivative 7 nM Moderate selectivity Antiviral activity; limited anti-fibrotic data

Efficacy in Disease Models

  • Anti-Fibrotic Activity :
    • This compound reduced collagen deposition by 45% in rat UUO models, outperforming MMF (30% reduction) .
    • Mechanistically, this compound downregulates TGF-β/Smad signaling, whereas MMF primarily targets lymphocyte IMPDH .
  • Transplant Rejection :
    • In rat cardiac allografts, this compound extended median survival to 28 days vs. 14 days for MMF . This correlates with its superior IMPDH II selectivity, which suppresses T-cell activation more effectively .

Key Research Findings and Limitations

  • Advantages of this compound :
    • High selectivity reduces off-target effects .
    • Dual efficacy in fibrosis and transplant rejection .
  • Limitations: Limited clinical data beyond Phase I trials. Comparative studies with newer IMPDH inhibitors (e.g., FTY720) are lacking .

Biologische Aktivität

BMS-566419 is a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical in the de novo synthesis of guanine nucleotides. This compound has garnered attention due to its potential therapeutic applications in various diseases, particularly in immunosuppression and anti-inflammatory contexts. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in preclinical studies, and potential clinical applications.

This compound acts as an IMPDH inhibitor with a reported IC50 value of 17 nM , indicating its high potency. By inhibiting IMPDH, this compound disrupts the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby affecting cell proliferation, particularly in lymphocytes and other rapidly dividing cells .

In Vitro Studies

This compound has demonstrated significant effects on various immune cell types:

  • Human T-Lymphoblasts : Inhibits proliferation effectively.
  • Peripheral Blood Mononuclear Cells (PBMCs) : Shows similar inhibitory effects, suggesting potential for modulating immune responses .

In Vivo Studies

In animal models, this compound has shown promising results:

  • Adjuvant Arthritis Model : The compound reduced paw swelling in rats, indicating anti-inflammatory properties .
  • Renal Fibrosis Model : Oral administration resulted in a significant dose-dependent suppression of renal fibrosis in obstructive uropathy models, highlighting its potential in treating kidney-related pathologies .

Case Studies and Research Findings

Several studies have explored the broader implications of IMPDH inhibition by this compound:

  • Anti-Tumor Activity : Research indicates that IMPDH inhibitors can suppress tumor growth by limiting nucleotide availability necessary for DNA replication and repair. This compound has been shown to exhibit anti-proliferative effects on various cancer cell lines .
  • Immunosuppressive Effects : The compound's ability to inhibit lymphocyte proliferation positions it as a candidate for use in transplant medicine to prevent graft rejection and manage autoimmune diseases .

Data Tables

The following tables summarize key findings related to the biological activity of this compound:

Parameter Value
IC50 (IMPDH Inhibition)17 nM
Molecular Weight487.57 g/mol
Chemical FormulaC28H30FN5O2
Purity≥98% (HPLC)
Study Type Findings
In Vitro (T-Lymphoblasts)Significant proliferation inhibition
In Vivo (Rat Model)Reduced paw swelling in arthritis model
Renal Fibrosis StudyDose-dependent fibrosis suppression

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BMS-566419
Reactant of Route 2
BMS-566419

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.